Product packaging for Methyl 3-(2-iodoethoxy)benzoate(Cat. No.:)

Methyl 3-(2-iodoethoxy)benzoate

Cat. No.: B8355622
M. Wt: 306.10 g/mol
InChI Key: NYECALBCMWCKJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(2-iodoethoxy)benzoate is a synthetic benzoate ester derivative of interest in chemical research and development. This compound features an iodine atom on its ethoxy side chain, a functional group that makes it a valuable intermediate in organic synthesis. The iodine moiety is an excellent leaving group, enabling this compound to participate in various coupling reactions and nucleophilic substitutions, facilitating the construction of more complex molecular architectures. Benzoate esters as a chemical class have demonstrated significant biological activity. Recent research has highlighted methyl benzoate and its analogs as promising, environmentally safe insecticidal agents. Studies have shown that such compounds exhibit spatial repellency, contact toxicity, and oviposition-deterrent effects against a range of insect pests, including pyrethroid-resistant strains . The structural features of this compound suggest potential for application in agricultural sciences, particularly in the development of new biorational pest management tools as alternatives to conventional synthetic insecticides . Researchers can utilize this high-purity compound as a building block in pharmaceutical chemistry, material science, or as a candidate for bioactivity screening. It is strictly for research purposes and is not intended for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11IO3 B8355622 Methyl 3-(2-iodoethoxy)benzoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11IO3

Molecular Weight

306.10 g/mol

IUPAC Name

methyl 3-(2-iodoethoxy)benzoate

InChI

InChI=1S/C10H11IO3/c1-13-10(12)8-3-2-4-9(7-8)14-6-5-11/h2-4,7H,5-6H2,1H3

InChI Key

NYECALBCMWCKJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OCCI

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Retrosynthetic Dissection of Methyl 3-(2-iodoethoxy)benzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered: the ether linkage (C-O bond) and the ester linkage (C-O bond).

Ether Disconnection: The bond between the phenoxy oxygen and the ethoxy side chain is the most logical first disconnection. This is a standard ether linkage, which points to a Williamson ether synthesis as a potential forward reaction. This disconnection yields two key synthons: a methyl 3-hydroxybenzoate anion (phenoxide) and a 2-iodoethyl cation equivalent. The corresponding chemical precursors are Methyl 3-hydroxybenzoate and a di-halogenated ethane (B1197151) such as 1,2-diiodoethane (B146647) or 1-bromo-2-iodoethane .

Ester Disconnection: A second disconnection at the ester group breaks the molecule down into 3-(2-iodoethoxy)benzoic acid and methanol (B129727) . While viable, this route would require the synthesis of the benzoic acid derivative with the side chain already in place, which is a less direct approach than the initial ether disconnection.

Following the more common and efficient ether disconnection pathway, the primary precursor identified is Methyl 3-hydroxybenzoate. A further disconnection of this intermediate via an ester bond cleavage leads to 3-hydroxybenzoic acid and methanol , both of which are common starting materials.

Synthesis of Methyl Benzoate (B1203000) Core Structures

The central structural component for the synthesis is the methyl 3-hydroxybenzoate ring. This intermediate is typically prepared by the esterification of its corresponding carboxylic acid.

The most direct method for synthesizing methyl 3-hydroxybenzoate is the Fischer esterification of 3-hydroxybenzoic acid with methanol. iajpr.com This reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and is driven to completion by using an excess of methanol or by removing the water formed during the reaction. cabidigitallibrary.org

A typical laboratory procedure involves refluxing a solution of 3-hydroxybenzoic acid in methanol with a catalytic amount of a strong acid. prepchem.com For instance, 3-hydroxybenzoic acid can be dissolved in methanol and refluxed with catalytic HCl. prepchem.com After the reaction reaches completion, the mixture is concentrated, and the resulting residue is dissolved in a solvent like ether and washed with an aqueous bicarbonate solution to remove any unreacted acid. prepchem.com Purification by recrystallization yields methyl 3-hydroxybenzoate as a solid. prepchem.com Alternative catalysts, such as p-toluenesulfonic acid or solid acid catalysts like cation exchange resins, can also be employed to facilitate the esterification, often under milder conditions and with simpler workups. google.comgoogle.com

Table 1: Selected Conditions for the Esterification of Hydroxybenzoic Acids
Carboxylic AcidAlcoholCatalystKey ConditionsYieldReference
3-Hydroxybenzoic AcidMethanolHCl (catalytic)Reflux in Methanol, 24h61% prepchem.com
3-Bromobenzoic AcidMethanolH₂SO₄ (conc.)Reflux, 10h85% chemicalbook.com
4-Fluoro-3-hydroxy-benzoic acidMethanolThionyl ChlorideHeat at 70°C, 60 minNot specified
3,5-di-tert-butyl-4-hydroxybenzoic acidMethanolp-toluenesulfonic acidReflux at 60-80°C, 8-14h79-81.6% google.com

The key functional group on the methyl benzoate core required for the subsequent introduction of the ethoxy side chain is the hydroxyl group at the meta-position. Therefore, the synthesis of methyl 3-hydroxybenzoate is the critical step in functionalizing the core structure. chemicalbook.comsigmaaldrich.com This compound serves as a bifunctional precursor, containing the ester group and a phenolic hydroxyl group. The phenolic hydroxyl provides the nucleophilic site necessary for the subsequent etherification reaction. chemcess.com

Strategies for Introducing the Ethoxy Moiety

With methyl 3-hydroxybenzoate in hand, the next stage of the synthesis is the formation of the ether bond to attach the 2-iodoethoxy side chain.

The Williamson ether synthesis is the classic and most effective method for this transformation. masterorganicchemistry.combyjus.com This reaction involves the SN2 nucleophilic substitution of an alkyl halide by an alkoxide. byjus.comlibretexts.org In this specific case, the reaction occurs between the phenoxide of methyl 3-hydroxybenzoate and a suitable two-carbon electrophile.

The first step is the deprotonation of the phenolic hydroxyl group on methyl 3-hydroxybenzoate to form the more nucleophilic phenoxide ion. masterorganicchemistry.com This is typically achieved using a mild base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) or acetone (B3395972). fordham.edumdpi.com

Once the phenoxide is formed in situ, it is treated with an alkylating agent. A direct one-step alkylation using 1,2-diiodoethane is possible, but a more common and controlled approach involves a two-step sequence.

Alkylation with a Bromo-precursor: The phenoxide is first reacted with an alkylating agent like 1,2-dibromoethane (B42909) or 1-bromo-2-chloroethane. The reaction of methyl 3-hydroxybenzoate with 1-bromo-3-chloropropane (B140262) in the presence of potassium carbonate and DMF at elevated temperatures serves as a model for this type of alkylation. mdpi.com This would yield the intermediate methyl 3-(2-bromoethoxy)benzoate . sigmaaldrich.com

Halogen Exchange (Finkelstein Reaction): The resulting bromo-intermediate is then converted to the final iodo-compound. This is accomplished through a Finkelstein reaction, where the bromide is displaced by iodide using a salt such as sodium iodide (NaI) in a solvent like acetone. The equilibrium is driven towards the product because sodium iodide is soluble in acetone, while the resulting sodium bromide is not and precipitates out of the solution.

This two-step protocol provides a reliable and high-yielding route to the target compound, this compound.


Halogen Exchange for Iodine Incorporation

A primary method for introducing the iodine atom into the ethoxy side chain is through a halogen exchange reaction, where a less reactive halogen is replaced by iodide.

The Finkelstein reaction is a classic and highly effective method for preparing alkyl iodides from alkyl chlorides or bromides. byjus.commanac-inc.co.jp The reaction operates via a bimolecular nucleophilic substitution (SN2) mechanism. byjus.comunacademy.com In the context of this compound synthesis, a precursor such as Methyl 3-(2-bromoethoxy)benzoate or Methyl 3-(2-chloroethoxy)benzoate is treated with a solution of sodium iodide (NaI). quora.com

The mechanism involves a single-step process where the iodide ion (I⁻) acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine or chlorine, while the bromide (Br⁻) or chloride (Cl⁻) ion acts as the leaving group. byjus.com The reaction is typically carried out in a polar aprotic solvent, most commonly acetone. unacademy.comwikipedia.orgiitk.ac.in The success of the reaction is driven by Le Chatelier's principle; sodium iodide is soluble in acetone, whereas the resulting sodium bromide or sodium chloride is not. quora.comwikipedia.org This precipitation of the inorganic salt from the reaction mixture drives the equilibrium towards the formation of the desired alkyl iodide product. wikipedia.org

Optimization of the Finkelstein reaction for this synthesis focuses on several key parameters:

Solvent: While acetone is the traditional solvent due to the differential solubility of halide salts, other polar aprotic solvents like dimethylformamide (DMF) can also be used. iitk.ac.in

Temperature: The reaction is often carried out by heating the mixture to increase the reaction rate, typically at the reflux temperature of the solvent. iitk.ac.in

Reactant Concentration: Using a large excess of sodium iodide can help to shift the equilibrium and maximize the conversion of the starting alkyl halide. wikipedia.org

Substrate Reactivity: The reaction is most efficient for primary halides, like the 2-bromoethoxy or 2-chloroethoxy group, as the SN2 mechanism is sensitive to steric hindrance. wikipedia.org

Beyond the Finkelstein reaction, other methods can be employed to introduce the iodine atom. One alternative pathway involves starting with an alcohol precursor, such as Methyl 3-(2-hydroxyethoxy)benzoate. This alcohol can be converted into an iodide using various reagent systems. A common method is the Appel reaction, which uses triphenylphosphine (B44618) (PPh₃) and iodine (I₂) to convert primary and secondary alcohols to the corresponding alkyl iodides under mild conditions.

Another strategy could involve the direct alkylation of the precursor Methyl 3-hydroxybenzoate with a di-iodinated reagent like 1,2-diiodoethane. However, this approach may require careful control of stoichiometry to avoid double alkylation or other side reactions. Electrochemical methods, which generate reactive iodine species (I⁺) in situ from sources like molecular iodine or alkali metal iodides, also present a potential, albeit less common, route for such transformations. google.com

Multi-step Synthesis Pathways and Intermediates

The most common and practical synthesis of this compound is a multi-step process that begins with readily available starting materials. A typical pathway involves the initial formation of an ether linkage, followed by halogen incorporation.

A representative synthesis pathway is as follows:

Williamson Ether Synthesis: The process commences with Methyl 3-hydroxybenzoate. sigmaaldrich.comnih.gov This phenolic precursor undergoes a Williamson ether synthesis, an O-alkylation reaction, with a suitable two-carbon electrophile containing a good leaving group. masterorganicchemistry.comfrancis-press.com A common reagent for this step is 2-bromoethanol (B42945) or 1-bromo-2-chloroethane. The reaction is performed in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in a polar aprotic solvent like DMF or acetonitrile (B52724). This step yields a key intermediate, for example, Methyl 3-(2-bromoethoxy)benzoate ( sigmaaldrich.com) or Methyl 3-(2-chloroethoxy)benzoate .

Halogen Exchange: The halogenated intermediate is then converted to the final product. As detailed in section 2.4.1, the Methyl 3-(2-bromoethoxy)benzoate intermediate is subjected to the Finkelstein reaction using sodium iodide in acetone to yield This compound . sigmaaldrich.com

The primary intermediate in this pathway, Methyl 3-(2-bromoethoxy)benzoate, is a stable compound that can be isolated and purified before proceeding to the final iodination step. sigmaaldrich.com

Reaction Condition Optimization for Enhanced Yield and Selectivity

For the initial Williamson ether synthesis step, several factors must be controlled:

Base: The choice of base is critical. A moderately strong base like potassium carbonate is often sufficient and helps to minimize potential side reactions, such as the hydrolysis of the methyl ester group.

Solvent: Polar aprotic solvents like DMF or acetone are preferred as they effectively dissolve the reactants and facilitate the SN2 reaction mechanism. masterorganicchemistry.com

Temperature: The reaction is typically heated to ensure a reasonable reaction rate, but excessive temperatures can lead to decomposition or side reactions. A range of 50-80°C is common.

For the subsequent Finkelstein reaction , optimization involves:

Anhydrous Conditions: The reaction should be performed under dry conditions, as water can interfere with the reaction.

Reaction Time: The conversion is often monitored using techniques like Thin-Layer Chromatography (TLC) to determine the optimal reaction time, which can range from a few hours to overnight. google.com

Leaving Group: Bromides are more reactive leaving groups than chlorides, so starting with Methyl 3-(2-bromoethoxy)benzoate generally leads to faster and more efficient conversion to the iodide compared to the chloro-analogue. masterorganicchemistry.com

The table below summarizes key optimization parameters for the synthesis.

Table 1: Reaction Condition Optimization Parameters

Synthetic Step Parameter Options Purpose
Williamson Ether Synthesis Base K₂CO₃, NaH, Cs₂CO₃ Deprotonation of phenol
Solvent DMF, Acetone, Acetonitrile Facilitate SN2 reaction
Temperature 50 - 80 °C Increase reaction rate
Alkylating Agent 1-bromo-2-chloroethane, 2-bromoethanol Introduce ethoxy side chain
Finkelstein Reaction Iodide Source Sodium Iodide (NaI) Nucleophile
Solvent Acetone, DMF Drive reaction via precipitation
Temperature Reflux Increase reaction rate

Advanced Purification Techniques in Synthesis

After the synthesis, the crude this compound must be purified to remove unreacted starting materials, intermediates, reagents, and byproducts. This is typically achieved through a combination of an initial workup and advanced chromatographic methods.

Chromatography is an indispensable tool for isolating and purifying the target compound to a high degree.

Flash Column Chromatography: This is the most common technique for purification on a laboratory scale. The crude product mixture is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent system (mobile phase), often a mixture of non-polar and polar solvents like hexanes and ethyl acetate, is then passed through the column. The components of the mixture separate based on their differing affinities for the stationary and mobile phases, allowing for the isolation of the pure product.

High-Performance Liquid Chromatography (HPLC): For achieving very high levels of purity, preparative HPLC can be employed. This technique uses a high-pressure pump to pass the mobile phase through a column packed with smaller particles, leading to higher resolution and better separation. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase (like acetonitrile/water), is particularly effective for purifying moderately polar organic compounds like benzoate esters. nih.gov

Gas Chromatography (GC): While primarily an analytical technique, preparative GC can be used for small-scale purification of volatile compounds. When coupled with a mass spectrometer (GC-MS), it is also a powerful tool for identifying trace impurities in the final product.

The table below outlines common chromatographic methods used in the purification process.

Table 2: Chromatographic Purification Methods

Method Stationary Phase Typical Mobile Phase Primary Use
Flash Column Chromatography Silica Gel Hexane/Ethyl Acetate Gradient Bulk purification of crude product
Preparative HPLC C18 (Reversed-Phase) Acetonitrile/Water High-purity separation

| Gas Chromatography (GC) | Polysiloxane-based | Helium (Carrier Gas) | Analysis of purity and volatile impurities |


Recrystallization and Distillation Processes

The purification of this compound, a crucial step to ensure the integrity of experimental outcomes, primarily involves recrystallization. Distillation is a less common alternative, given the compound's properties. The choice of method and specific parameters often depends on the scale of the synthesis and the nature of the impurities present.

Recrystallization

Recrystallization is the most frequently cited method for the purification of benzoate esters, including derivatives structurally similar to this compound. The process relies on the principle of differential solubility of the compound and impurities in a selected solvent system at varying temperatures.

Solvent Selection and Procedure: For benzoate esters, a common and effective solvent for recrystallization is ethanol (B145695) or a mixed-solvent system of ethanol and water. rsc.orgyoutube.com The general procedure involves dissolving the crude product in a minimal amount of the hot solvent to create a saturated solution. This is a critical step, as using an excessive amount of solvent will result in a lower yield of the purified product. umass.edu

For similar compounds like methyl 3-nitrobenzoate, the crude material is often dissolved in hot ethanol. rsc.orgyoutube.com If an oily substance is present, which indicates insolubility, more hot ethanol is added incrementally until a clear solution is achieved. rsc.orgyoutube.com The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice-water bath. rsc.org This slow cooling process encourages the formation of large, pure crystals, while impurities remain dissolved in the solvent. The purified crystals are then isolated by suction filtration. rsc.org

In some procedures, particularly when dealing with water-soluble impurities from the reaction workup, a mixed solvent system is employed. For instance, the crude product might be warmed in distilled water, where it may appear as an oily substance. Hot ethanol is then added gradually until the product fully dissolves. rsc.org

Table 1: Recrystallization Parameters for Structurally Similar Benzoate Esters

Solvent System Temperature Profile Procedural Notes
Ethanol Dissolve in hot/boiling solvent, cool to room temperature, then cool in an ice bath. Often used for its favorable solubility curve with benzoate esters. rsc.orgyoutube.comstackexchange.com
Ethanol/Water Dissolve in a minimal amount of hot ethanol/water mixture. Effective for removing both organic and inorganic impurities. rsc.org

Distillation

While recrystallization is more common for solid esters, distillation is a viable, though less documented, purification technique for liquid esters or those with low melting points. This process separates compounds based on differences in their boiling points. For high-boiling-point compounds like this compound, vacuum distillation is necessary to prevent thermal decomposition that might occur at atmospheric pressure.

There is limited specific data available for the distillation of this compound itself. However, the principles are general. The crude product would be heated under reduced pressure, and the fraction boiling at the characteristic boiling point of the compound would be collected, leaving behind less volatile impurities. More volatile impurities would be distilled off first.

Chemical Reactivity and Transformation Studies

Nucleophilic Substitution Reactions at the Iodoethoxy Group

The presence of a primary alkyl iodide in the iodoethoxy moiety makes this position a prime target for nucleophilic attack. The carbon-iodine bond is the weakest among the carbon-halogen bonds, rendering alkyl iodides the most reactive in this class of compounds. msu.eduyoutube.com This high reactivity is attributed to both the lower bond strength and the stability of the iodide ion as a leaving group. msu.edu

Mechanistic Investigations of Iodine Displacement

The displacement of the iodine atom in methyl 3-(2-iodoethoxy)benzoate typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. byjus.comlibretexts.org This is characteristic of primary alkyl halides, where steric hindrance is minimal. msu.edulibretexts.org The SN2 reaction is a single, concerted step where the nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack). libretexts.orgmasterorganicchemistry.com This simultaneous bond-forming and bond-breaking process leads to an inversion of configuration at the carbon center. libretexts.orgmasterorganicchemistry.com

In contrast, a unimolecular nucleophilic substitution (SN1) mechanism, which involves a two-step process with the formation of a carbocation intermediate, is less likely for a primary alkyl iodide like the one in this compound. byjus.combyjus.com The SN1 pathway is favored for tertiary and some secondary alkyl halides due to the stability of the resulting carbocation. byjus.combyjus.com

Reactivity with Diverse Nucleophiles

The electrophilic carbon of the iodoethoxy group readily reacts with a variety of nucleophiles. Strong nucleophiles are particularly effective in SN2 reactions. libretexts.org Examples of nucleophiles that can displace the iodide ion include:

Hydroxide (B78521) ions (OH⁻): Leading to the formation of an alcohol. alevelchemistry.co.uk

Cyanide ions (CN⁻): Resulting in the formation of a nitrile. msu.edu

Amines: Producing substituted amines.

Thiols and Thiolates (RS⁻): Yielding thioethers.

Azides (N₃⁻): Forming alkyl azides.

The rate of these reactions is influenced by the nucleophilicity of the attacking species; stronger nucleophiles lead to faster reaction rates. msu.edu

Kinetics and Thermodynamics of Substitution Reactions

The kinetics of the SN2 reaction are second-order, meaning the rate of the reaction is dependent on the concentration of both the alkyl halide (this compound) and the nucleophile. libretexts.orgyoutube.compressbooks.pub The rate law can be expressed as: Rate = k[Alkyl Halide][Nucleophile]. pressbooks.pub

Several factors influence the rate of these substitution reactions:

Leaving Group: Iodide is an excellent leaving group due to its low basicity and the weakness of the C-I bond, contributing to a faster reaction rate compared to other halogens. msu.edulibretexts.org

Solvent: Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are known to accelerate SN2 reactions. libretexts.org Polar protic solvents can solvate the nucleophile, reducing its reactivity and slowing the reaction rate. libretexts.org

Steric Hindrance: As a primary alkyl iodide, the iodoethoxy group in this compound has low steric hindrance, favoring the SN2 pathway. msu.edulibretexts.org

The table below summarizes the general reactivity trends for SN2 reactions.

FactorInfluence on SN2 Reaction Rate
Substrate Methyl > 1° > 2° >> 3° (unreactive) masterorganicchemistry.com
Nucleophile Stronger nucleophiles increase the rate. libretexts.org
Leaving Group I > Br > Cl > F msu.edu
Solvent Polar aprotic solvents increase the rate. libretexts.org

Transformations Involving the Benzoate (B1203000) Ester Functionality

The benzoate ester group offers another site for chemical transformations, primarily through reactions at the carbonyl carbon.

Ester Hydrolysis Pathways

The hydrolysis of the methyl ester group in this compound can be achieved under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-(2-iodoethoxy)benzoic acid.

Alkaline Hydrolysis (Saponification): This is a highly effective method for ester hydrolysis. psu.edu The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of the methoxide (B1231860) ion leads to the formation of the carboxylate salt, which is then protonated in an acidic workup to give the carboxylic acid. psu.eduyoutube.com This process is essentially irreversible because the final carboxylate ion is resonance-stabilized and resistant to further nucleophilic attack. psu.edu Studies on similar methyl benzoates show that this reaction is often carried out by heating with a base like sodium hydroxide in an aqueous or mixed aqueous-organic solvent system. psu.educhemspider.com

Acid-Catalyzed Hydrolysis: This is a reversible process. The reaction is initiated by the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfer steps, methanol (B129727) is eliminated, and the carboxylic acid is formed.

The table below outlines the conditions for the hydrolysis of methyl benzoates.

Hydrolysis TypeReagentsKey Features
Alkaline (Saponification) NaOH or KOH in H₂O/alcohol psu.educhemspider.comIrreversible, proceeds via a tetrahedral intermediate. psu.edu
Acid-Catalyzed H₂SO₄ or HCl in H₂OReversible, equilibrium process.

Ester Reduction Methodologies

The ester functionality of this compound can be reduced to a primary alcohol, [3-(2-iodoethoxy)phenyl]methanol. This transformation requires the use of strong reducing agents.

Lithium Aluminum Hydride (LiAlH₄): This is a powerful and common reagent for the reduction of esters to primary alcohols. The reaction typically involves the transfer of hydride ions to the carbonyl carbon. The initial reaction forms an aldehyde intermediate, which is immediately further reduced to the primary alcohol. The reaction is usually carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

It is important to note that strong reducing agents like LiAlH₄ can also potentially reduce the alkyl iodide. However, the reduction of the ester is generally the more facile and primary reaction under typical conditions.

The table below summarizes a common methodology for ester reduction.

Reducing AgentProductTypical Conditions
Lithium Aluminum Hydride (LiAlH₄) Primary AlcoholAnhydrous ether (e.g., THF, Et₂O), followed by aqueous workup.

Reactions with Organometallic Reagents

The reactivity of this compound with organometallic reagents is dictated by the electrophilic nature of the ester's carbonyl carbon. Organometallic reagents, such as Grignard and Gilman reagents, are potent nucleophiles that readily attack this site.

A primary consideration in these reactions is the potential for the organometallic reagent to also react with the alkyl iodide moiety. However, the reaction at the ester group is generally much faster for most common organometallic reagents.

Grignard Reagents: The reaction of an ester with a Grignard reagent (R-MgX) is a classic method for the synthesis of tertiary alcohols. It is expected that this compound would react with two equivalents of a Grignard reagent. The first equivalent adds to the carbonyl group to form a tetrahedral intermediate, which then collapses to form a ketone. This ketone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol upon acidic workup.

Gilman Reagents: Lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are softer nucleophiles compared to Grignard reagents. This difference in reactivity can sometimes allow for the selective addition of a single alkyl group to an ester, resulting in the formation of a ketone. However, this transformation is often substrate-dependent and may not be completely selective.

The following table summarizes the expected products from the reaction of this compound with representative organometallic reagents.

Organometallic ReagentExpected ProductReaction Type
Methylmagnesium bromide (CH₃MgBr)2-(3-(2-iodoethoxy)phenyl)propan-2-olDouble addition
Phenylmagnesium bromide (C₆H₅MgBr)1,1-diphenyl-1-(3-(2-iodoethoxy)phenyl)ethanolDouble addition
Lithium dimethylcuprate ((CH₃)₂CuLi)1-(3-(2-iodoethoxy)phenyl)ethan-1-oneSingle addition (potential)

Intramolecular Cyclization and Rearrangement Processes

The presence of a nucleophilic oxygen atom in the ethoxy group and an electrophilic carbon bearing an iodine atom within the same molecule sets the stage for potential intramolecular cyclization. Such reactions are typically promoted by a base or a transition metal catalyst.

A plausible intramolecular reaction for this compound is a cyclization to form a benzofuran (B130515) derivative. This would likely proceed via an intramolecular Williamson ether synthesis mechanism. The addition of a base would deprotonate the phenolic oxygen (if the ester were first hydrolyzed) or, more likely, promote an intramolecular nucleophilic substitution where the ether oxygen attacks the carbon bearing the iodine. However, direct intramolecular attack of the ether oxygen is generally difficult. A more feasible pathway would involve the hydrolysis of the ester to the corresponding carboxylic acid, followed by decarboxylation and cyclization, or an intramolecular Ullmann-type coupling.

While no specific examples for this compound have been reported, analogous cyclizations of similar ortho-haloalkoxy benzene (B151609) derivatives are known to yield benzofurans.

Derivatization Strategies from this compound

This compound serves as a versatile starting material for the synthesis of various derivatives through transformations of its ester and alkyl iodide functionalities.

Ester Group Transformations: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 3-(2-iodoethoxy)benzoic acid, under acidic or basic conditions. This carboxylic acid can then be converted into other derivatives such as acid chlorides, amides, or other esters via transesterification.

Alkyl Iodide Transformations: The primary alkyl iodide is a good substrate for Sₙ2 reactions. It can be displaced by a variety of nucleophiles to introduce different functional groups at the terminus of the ethoxy chain.

The following table outlines some potential derivatization strategies for this compound.

Reagent(s)Functional Group TransformedProduct
LiOH, H₂O then H₃O⁺Methyl Ester3-(2-iodoethoxy)benzoic acid
H₂SO₄, Ethanol (B145695)Methyl EsterEthyl 3-(2-iodoethoxy)benzoate
NH₃Methyl Ester3-(2-iodoethoxy)benzamide
NaN₃Alkyl IodideMethyl 3-(2-azidoethoxy)benzoate
NaCNAlkyl IodideMethyl 3-(2-cyanoethoxy)benzoate
NH(CH₃)₂Alkyl IodideMethyl 3-(2-(dimethylamino)ethoxy)benzoate

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For Methyl 3-(2-iodoethoxy)benzoate, both one-dimensional and two-dimensional NMR techniques are employed to assign every proton and carbon atom in the molecule.

One-dimensional NMR spectra provide fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methylene (B1212753) (-CH₂-) groups of the iodoethoxy chain, and the methyl (-CH₃) group of the ester. The aromatic region would display complex splitting patterns characteristic of a 1,3-disubstituted benzene (B151609) ring. The ethoxy protons would appear as two triplets, with the protons on the carbon adjacent to the iodine atom being significantly downfield due to the deshielding effect of the halogen.

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing a single peak for each unique carbon atom in the molecule. The carbonyl carbon of the ester is characteristically found at the most downfield position. The chemical shifts of the aromatic carbons are influenced by the substitution pattern, and the carbons of the iodoethoxy side chain are readily identifiable.

The following tables present the predicted chemical shifts (δ) in parts per million (ppm) for this compound, referenced against a standard like tetramethylsilane (B1202638) (TMS).

Predicted ¹H NMR Data for this compound

Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Integration
H-2 7.65 t 1.5 1H
H-4 7.15 ddd 7.7, 2.6, 1.1 1H
H-5 7.38 t 7.9 1H
H-6 7.60 dt 7.7, 1.3 1H
-OCH₃ 3.91 s - 3H
-OCH₂- 4.30 t 6.5 2H
-CH₂I 3.45 t 6.5 2H

s = singlet, d = doublet, t = triplet, dt = doublet of triplets, ddd = doublet of doublet of doublets

Predicted ¹³C NMR Data for this compound

Assignment Predicted Chemical Shift (δ, ppm)
C=O 166.5
C1 131.5
C2 122.0
C3 158.5
C4 115.0
C5 129.8
C6 122.5
-OCH₃ 52.4
-OCH₂- 67.8

2D NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu For this compound, a key cross-peak would be observed between the two methylene groups (-OCH₂- and -CH₂I), confirming their connectivity. Correlations would also be seen between adjacent aromatic protons (e.g., H-4 with H-5, and H-5 with H-6).

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. sdsu.edu It allows for the unambiguous assignment of each carbon atom that bears hydrogen atoms. For instance, the proton signal at ~3.91 ppm would correlate to the carbon signal at ~52.4 ppm, confirming the -OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is essential for piecing together the entire carbon skeleton, especially around quaternary carbons (carbons with no attached protons). sdsu.edu Key HMBC correlations would include:

The methyl protons (-OCH₃) to the carbonyl carbon (C=O) and the C1 aromatic carbon.

The -OCH₂- protons to the C3 aromatic carbon and the -CH₂I carbon.

The aromatic proton H-2 to carbons C4, C6, and the carbonyl carbon (C=O).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental formula of a compound.

HRMS provides a highly accurate mass measurement of the parent ion, which can be used to determine the elemental composition of this compound (C₁₀H₁₁IO₃). This is a definitive method for confirming the molecular formula.

Predicted HRMS Data for this compound

Ion Formula Calculated Mass (m/z)
[M]⁺˙ [C₁₀H₁₁IO₃]⁺˙ 319.9753
[M+H]⁺ [C₁₀H₁₂IO₃]⁺ 320.9831

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique. It is primarily used for the analysis of large, non-volatile biomolecules like proteins and polymers, and for the rapid identification of microorganisms. nih.gov It is not a standard or commonly employed technique for the analysis of small, neutral organic molecules such as this compound, for which techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) coupled with HRMS are preferred. Therefore, specific MALDI-TOF data for this compound is not typically generated or reported.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry.

In the synthesis of this compound, for example from the reaction of methyl 3-hydroxybenzoate with 1,2-diiodoethane (B146647), LC-MS would be an invaluable tool for real-time reaction monitoring. By taking small aliquots from the reaction mixture over time, one could monitor the consumption of the starting materials and the formation of the desired product. The liquid chromatograph would separate the components of the mixture, and the mass spectrometer would identify them by their mass-to-charge ratio.

Following the reaction, LC-MS/MS could be used for definitive product identification. The parent ion corresponding to the product ([M+H]⁺ at m/z 320.98) would be isolated in the mass spectrometer and then fragmented. The resulting fragment ions would provide structural confirmation. Expected fragmentations would include the loss of the iodoethoxy group or cleavage at the ether linkage, providing a unique fingerprint to confirm the structure of this compound.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is fundamental in identifying the functional groups and structural features of a molecule.

For This compound , the IR spectrum would be expected to show characteristic absorption bands. Key absorptions would include the strong carbonyl (C=O) stretch of the ester group, typically found around 1720 cm⁻¹. Vibrations corresponding to the C-O bonds of the ester and ether linkages would appear in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy and methyl groups would be just below 3000 cm⁻¹. The presence of the iodine atom would introduce a C-I stretching vibration, which is expected at a low frequency, typically in the range of 500-600 cm⁻¹, although it may be weak and difficult to assign definitively. rsc.orgnih.govdocbrown.info

Raman spectroscopy , being complementary to IR, would be particularly useful for observing the non-polar bonds. The symmetric vibrations of the benzene ring would be expected to produce strong Raman signals. While specific data is unavailable for the target compound, analysis of related molecules like methyl benzoate (B1203000) shows characteristic Raman shifts that aid in structural confirmation. chemicalbook.comnih.gov

Table 1: Predicted Vibrational Spectroscopy Data for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Technique
Aromatic C-H Stretch >3000 IR, Raman
Aliphatic C-H Stretch <3000 IR, Raman
Carbonyl (C=O) Stretch ~1720 IR (Strong)
Aromatic C=C Stretch ~1600-1450 IR, Raman
C-O (Ester/Ether) Stretch ~1300-1000 IR

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, provides information about the conjugated systems within a molecule. The electronic spectrum of this compound is expected to be dominated by the absorptions of the substituted benzene ring.

Benzoate esters typically exhibit absorption bands related to π→π* transitions of the aromatic system. rsc.org For methyl benzoate itself, absorptions are found in the ultraviolet region. The substitution pattern on the benzene ring influences the wavelength and intensity of these absorptions. The presence of the 3-(2-iodoethoxy) group is expected to cause a slight shift (a batochromic or "red" shift) in the absorption maxima compared to unsubstituted methyl benzoate due to its electronic effects on the chromophore. However, without experimental data, the precise λmax values for this compound remain undetermined. Studies on similar molecules show that solvent polarity can also influence the position of absorption bands. nist.gov

Chromatographic Purity Assessment and Impurity Profiling

Chromatographic techniques are essential for determining the purity of a compound and for identifying and quantifying any impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.

A Reversed-Phase HPLC (RP-HPLC) method would be a suitable approach for assessing the purity of this compound. nih.govnih.gov A typical method would utilize a C18 or C8 stationary phase with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Detection would likely be performed using a UV detector set to a wavelength where the compound exhibits strong absorbance. The retention time of the main peak would be characteristic of the compound under specific conditions, and the area of this peak relative to the total area of all peaks would provide a measure of its purity.

Impurity profiling , often performed using GC coupled with Mass Spectrometry (GC-MS) or LC-MS, is crucial for identifying potential by-products from synthesis. nih.gov For this compound, potential impurities could include starting materials like methyl 3-hydroxybenzoate or 1,2-diiodoethane, or by-products from incomplete or side reactions. The mass spectrometer provides mass-to-charge ratio data for the parent compound and any co-eluting impurities, which is invaluable for their structural elucidation.

Table 2: Hypothetical Chromatographic Parameters for Purity Analysis

Technique Column Mobile/Carrier Phase Detection
RP-HPLC C18, 5 µm Acetonitrile/Water Gradient UV at λmax

Elemental Compositional Analysis

Elemental analysis is a destructive technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, oxygen, and iodine) in a pure sample of the compound. The results are then compared to the theoretically calculated percentages based on the compound's molecular formula, C₁₀H₁₁IO₃.

This technique provides a fundamental confirmation of a compound's empirical formula and is a critical component of its structural verification. A close correlation between the experimentally determined and calculated values is a strong indicator of the sample's purity and correct elemental composition.

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight % Composition
Carbon C 12.01 37.52%
Hydrogen H 1.01 3.46%
Iodine I 126.90 39.64%
Oxygen O 16.00 19.38%

| Total | | | 100.00% |

Computational Chemistry and Theoretical Investigations of this compound

Following an extensive search of scientific literature and databases, it has been determined that specific computational and theoretical investigations focused solely on this compound are not publicly available. Therefore, the generation of detailed research findings, including specific data tables for this compound as requested, is not possible at this time.

The provided outline requires an in-depth analysis of "this compound" using sophisticated computational methods. This includes:

Quantum Chemical Calculations:

Density Functional Theory (DFT) for electronic structure and reactivity.

Ab Initio methods for reaction pathway analysis.

Molecular Dynamics Simulations:

Conformational analysis.

Intermolecular Interaction Studies:

Non-Covalent Interaction (NCI) Plots.

Quantum Theory of Atoms in Molecules (QTAIM).

While these computational techniques are widely used in chemical research to predict and analyze molecular properties, specific studies applying them to this compound have not been published or indexed in the searched repositories.

To fulfill the request for a thorough and scientifically accurate article, data from peer-reviewed research is essential. Without such dedicated studies on this compound, any attempt to generate content for the specified sections would be purely hypothetical and would not meet the required standard of providing detailed, factual research findings.

General principles of how these computational methods are applied to similar molecules, such as other substituted benzoates or iodo-containing organic compounds, are well-documented in the scientific literature. However, in strict adherence to the instructions to focus solely on this compound, a scientifically sound article with specific data cannot be produced.

Further research would be required to be initiated and published on this specific compound to provide the data necessary to populate the requested article outline.

Computational Chemistry and Theoretical Investigations

Intermolecular Interaction Studies

Molecular Electrostatic Potential (MEP) Mapping

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for understanding the electronic distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP maps are generated by calculating the electrostatic potential at the surface of the molecule, providing a visual representation of the charge distribution.

For Methyl 3-(2-iodoethoxy)benzoate, the MEP map would highlight the electron-rich and electron-deficient regions. The oxygen atoms of the ester group and the ether linkage are expected to be the most electron-rich regions, depicted as red or yellow areas on the MEP map. These regions represent the sites most susceptible to electrophilic attack. Conversely, the hydrogen atoms and the area around the iodine atom would exhibit a more positive electrostatic potential, shown as blue regions, indicating their susceptibility to nucleophilic attack.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Features of this compound
Molecular RegionPredicted Electrostatic PotentialImplication for Reactivity
Oxygen atoms of the ester group (C=O and O-CH3)Negative (Electron-rich)Susceptible to electrophilic attack; potential for hydrogen bonding.
Oxygen atom of the ether linkage (-O-CH2)Negative (Electron-rich)Potential site for coordination with Lewis acids.
Aromatic ringModerately negative to neutralOverall reactivity influenced by the interplay of the ester and iodoethoxy groups.
Iodine atomSlightly positive (Electron-deficient)Potential for halogen bonding and nucleophilic attack.
Hydrogen atomsPositive (Electron-deficient)Potential for hydrogen bonding interactions.

Mechanistic Insights from Computational Modeling

Computational modeling provides a powerful approach to elucidate reaction mechanisms that would be difficult to study experimentally. For this compound, computational methods can be employed to investigate various potential reactions, such as nucleophilic substitution at the carbon bearing the iodine atom, or hydrolysis of the ester group.

Although specific mechanistic studies on this compound are not documented in the literature, insights can be drawn from computational investigations of similar reactions. For instance, DFT calculations have been successfully used to model the esterification of benzoic acid and the reactions of various benzoate (B1203000) esters. researchgate.netdnu.dp.ua These studies often involve locating transition states and calculating activation energies to determine the most probable reaction pathways.

A plausible reaction to model for this compound would be the Finkelstein reaction, where the iodide is displaced by another nucleophile. Computational modeling could predict the transition state geometry and the energy barrier for this SN2 reaction. Similarly, the hydrolysis of the methyl ester, either acid or base-catalyzed, could be modeled to understand the stability of the compound under different pH conditions. The insights from such modeling are critical for designing synthetic routes that utilize this compound as an intermediate and for predicting its stability and reactivity in various chemical environments. rsc.org

Predictive Modeling of Chemical Transformations and Selectivity

Predictive modeling in chemistry leverages computational algorithms to forecast the outcomes of chemical reactions, including product distribution and selectivity. For a molecule like this compound with multiple reactive sites, predictive modeling can be particularly insightful.

The key reactive centers in this compound are the electrophilic carbon of the ester group, the aromatic ring which can undergo electrophilic substitution, and the carbon-iodine bond which is susceptible to nucleophilic attack. Predictive models can help determine which of these sites is most likely to react under specific conditions. For example, by modeling the reaction with a given nucleophile, it would be possible to predict whether the reaction will proceed via substitution at the aliphatic chain (displacing the iodide) or via addition-elimination at the ester carbonyl.

Applications in Materials Science and Supramolecular Chemistry

Role as a Precursor in Functional Material Synthesis

The key to its role as a precursor lies in the reactivity of the terminal iodo-group. This group is an excellent leaving group in nucleophilic substitution reactions, allowing for the covalent attachment of this molecule to other chemical species. For instance, it could be reacted with polymers or surfaces that have been functionalized with nucleophilic groups (e.g., amines, thiols, or alcohols) to impart new properties. The benzoate (B1203000) moiety could introduce desirable characteristics such as thermal stability or specific electronic properties to the final material.

A hypothetical reaction scheme is presented below:

Reactant AReactant BProductPotential Application
Polymer-NH₂Methyl 3-(2-iodoethoxy)benzoatePolymer-NH-(CH₂)₂-O-Ph-COOCH₃Surface modification of polymers
Thiol-functionalized nanoparticleThis compoundNP-S-(CH₂)₂-O-Ph-COOCH₃Functionalized nanomaterials

Incorporation into Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions to build large, well-defined structures. While no specific host-guest systems involving this compound have been reported, its components could participate in such interactions.

In a hypothetical host-guest system, the aromatic ring of the benzoate group could act as a guest, fitting into the cavity of a larger host molecule like a cyclodextrin (B1172386) or a calixarene. The interactions would likely be driven by hydrophobic effects and van der Waals forces. The ester and ether groups could also participate in hydrogen bonding if the host molecule possesses suitable donor or acceptor sites.

The principles of self-assembly could be used to create receptors from molecules derived from this compound. For example, by reacting the iodo-group with a molecule that contains a recognition site and another reactive group, one could create a monomer that can then self-assemble into a larger, functional receptor. The final structure would be dictated by the interplay of covalent bonds forming the monomers and the non-covalent interactions guiding their assembly.

Building Block for Macrocyclic Compounds and Crown Ethers

The flexible ethoxy chain and the reactive iodo-group make this compound a potential building block for macrocycles. By reacting it with a difunctional nucleophile, ring closure could be achieved. The resulting macrocycle would contain the benzoate unit, which could influence the molecule's shape and its ability to bind other ions or molecules. For instance, the synthesis of a simple macrocycle could be envisioned by reacting two molecules of this compound with a diamine.

Applications in Organic Frameworks and Polymer Research

The bifunctional nature of this compound (the reactive iodide and the ester group, which can be hydrolyzed to a carboxylic acid) makes it a potential linker for the synthesis of metal-organic frameworks (MOFs) or polymers. After substitution of the iodide, the methyl ester could be hydrolyzed to a carboxylic acid. This resulting molecule, containing a flexible ether linkage and a rigid benzoate group, could then be used to build porous frameworks or be incorporated into polymer chains, potentially leading to materials with interesting gas sorption or mechanical properties.

Development of Novel Organic Catalysts and Reagents

By attaching a catalytically active moiety to the molecule via the iodo-group, new organic catalysts could be developed. The benzoate part of the molecule could serve to anchor the catalyst in a specific environment or to influence its solubility. For example, reaction with a phosphine (B1218219) could yield a phosphonium (B103445) salt, which could be used as a phase-transfer catalyst. The specific structure of the benzoate derivative would tune the catalyst's properties.

Studies in Advanced Reaction Media and Solvent Effects

The reactivity and stability of "this compound" are intrinsically linked to the surrounding solvent environment. While specific research on this compound in advanced reaction media is not extensively documented in publicly available literature, a robust understanding of its potential behavior can be extrapolated from established principles of solvent effects on similar chemical structures and reaction types. The selection of a solvent can profoundly influence reaction rates, yields, and even the mechanistic pathway (e.g., SN1 versus SN2).

The primary site of reactivity in "this compound," outside of the ester group, is the carbon-iodine bond. The 2-iodoethoxy group is susceptible to nucleophilic substitution reactions, where the iodide ion acts as a leaving group. The solvent's properties—polarity, proticity, and coordinating ability—play a critical role in stabilizing reactants, transition states, and intermediates in such transformations.

Solvents can be broadly categorized, and their effects on nucleophilic substitution are a cornerstone of physical organic chemistry. Polar protic solvents, such as water and alcohols, possess a hydrogen atom attached to an electronegative atom and are capable of hydrogen bonding. csbsju.edulibretexts.org These solvents are particularly effective at stabilizing both cations and anions. csbsju.edulibretexts.org In the context of a reaction involving "this compound," a polar protic solvent can stabilize the departing iodide anion through hydrogen bonding and any potential carbocationic intermediate that might form. csbsju.edulibretexts.org This stabilization of the transition state and intermediates can lower the activation energy barrier, thereby accelerating the reaction. csbsju.edulibretexts.org

Conversely, polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO) and acetone (B3395972), have dipoles but lack acidic protons. wfu.edu They are adept at solvating cations but are less effective at solvating anions. wfu.edu This can leave a nucleophile more "naked" and reactive, often leading to a significant rate enhancement in SN2 reactions. wfu.edu

In a hypothetical nucleophilic substitution reaction of "this compound" with a given nucleophile, the choice of solvent could dictate the outcome, as illustrated in the following table.

Table 1: Illustrative Solvent Effects on Nucleophilic Substitution of "this compound"

Solvent Type Example Solvent Predominant Mechanism Relative Reaction Rate Rationale
Polar Protic Methanol (B129727) SN1 favored Moderate to Fast Stabilizes the carbocation intermediate and the iodide leaving group through hydrogen bonding. csbsju.edulibretexts.org
Polar Protic Water SN1 favored Moderate to Fast Strong stabilization of ions, potentially leading to solvolysis. csbsju.edulibretexts.org
Polar Aprotic DMSO SN2 favored Very Fast Solvates the cation of a nucleophilic salt, leaving the anion highly reactive. wfu.edu
Polar Aprotic Acetone SN2 favored Fast Increases nucleophile reactivity compared to protic solvents.
Nonpolar Toluene SN2 Slow Poor solvation of charged intermediates and transition states.

Recent advancements in chemical synthesis have also explored the use of "advanced" or "designer" solvents to enhance reaction efficiency and selectivity. Although direct studies on "this compound" are not available, research on similar reactions provides insight. For instance, Williamson ether synthesis, a reaction type relevant to the iodoethoxy group, has been shown to have its selectivity influenced by the choice of solvent. nih.gov In one study, 2-methoxyethanol (B45455) was found to promote selective etherification over esterification under microwave irradiation. nih.gov This suggests that for "this compound," a solvent like 2-methoxyethanol could potentially favor reactions at the iodoethoxy moiety while minimizing side reactions at the methyl ester.

Furthermore, solvent-free reaction conditions represent another frontier in green chemistry. researchgate.netresearchgate.net In some cases, reactions involving iodine can proceed efficiently without a solvent, using a solid oxidizer or catalyst. researchgate.netresearchgate.net While typically applied to iodination reactions, the principles of minimizing solvent use for environmental and efficiency benefits could be conceptually extended to reactions involving iodo-functionalized compounds like "this compound."

The following table outlines potential research findings if "this compound" were to be studied in more advanced or unconventional reaction media.

Table 2: Hypothetical Research Findings in Advanced Reaction Media

Reaction Medium Potential Finding Scientific Rationale
Ionic Liquid (e.g., [bmim][BF4]) Enhanced reaction rates and potential for catalyst recycling. Ionic liquids can provide a polar environment that stabilizes charged intermediates, and their low volatility allows for easy separation of products.
Deep Eutectic Solvent (DES) Increased reaction selectivity and green chemistry benefits. DESs are biodegradable and can be tailored to have specific solvating properties, potentially favoring one reaction pathway over another.
2-Methoxyethanol Selective etherification at the iodo-position without ester hydrolysis. This solvent has been shown to mediate selective Williamson etherification, which is analogous to nucleophilic substitution on the iodoethoxy group. nih.gov
Aqueous Media with Phase Transfer Catalyst Feasibility of reactions with water-soluble nucleophiles. A phase transfer catalyst would facilitate the transport of the nucleophile to the organic phase containing "this compound."

Q & A

Basic Research Question

  • ¹H NMR : The ethoxy group’s protons (OCH₂CH₂I) appear as a triplet (~δ 3.6–3.8 ppm) and quartet (~δ 3.2–3.4 ppm). The iodine atom induces deshielding and splitting due to its electronegativity.
  • ¹³C NMR : The iodine-bearing carbon (CH₂I) resonates at ~δ 5–10 ppm, distinct from typical alkyl carbons. The ester carbonyl appears at ~δ 165–170 ppm.
  • Mass Spectrometry (HRMS) : A molecular ion peak at m/z ~306 (C₁₀H₁₁IO₃) confirms the molecular formula. Fragmentation patterns reveal loss of the iodoethoxy group (e.g., [M – I]⁺).
  • IR Spectroscopy : Strong ester C=O stretch (~1720 cm⁻¹) and ether C-O stretches (~1100–1250 cm⁻¹).

Advanced characterization may involve X-ray crystallography , though the heavy iodine atom can complicate data collection by enhancing absorption effects .

How can the iodine atom in this compound be utilized in further functionalization reactions?

Advanced Research Question
The iodine atom serves as a versatile handle for downstream modifications:

  • Nucleophilic Substitution : Replace iodine with amines, thiols, or alkoxides under SN2 conditions.
  • Cross-Coupling Reactions : Use Pd-catalyzed couplings (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. The ethoxy spacer enhances flexibility for conjugation.
  • Radiolabeling : Substitute stable iodine with ¹²³I or ¹²⁵I for imaging or tracer studies in pharmacokinetics.

Studies on analogous iodo-aryl esters demonstrate efficient coupling yields (~70–85%) with boronic acids under mild conditions .

What are the key stability considerations for storing this compound, and what decomposition products are observed under varying conditions?

Advanced Research Question

  • Light Sensitivity : The C-I bond is prone to photolytic cleavage. Store in amber glass under inert gas (N₂/Ar) at –20°C.
  • Thermal Decomposition : Heating above 60°C may eliminate HI, forming methyl 3-vinyloxybenzoate or benzoquinone derivatives.
  • Hydrolytic Degradation : Prolonged exposure to moisture hydrolyzes the ester to 3-(2-iodoethoxy)benzoic acid.

LC-MS analysis of aged samples shows peaks at m/z 264 (loss of I) and 136 (cleavage of the ether bond) .

What are the challenges in achieving high purity during synthesis, and how can purification methods be optimized?

Basic Research Question
Common impurities include unreacted starting materials, di-iodinated byproducts, and hydrolysis products.

  • Chromatography : Use silica gel columns with gradient elution (hexane/EtOAc). For polar byproducts, add 1–5% MeOH to the mobile phase.
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively remove hydrophobic impurities.

Evidence from triazine-based esters suggests MPLC (medium-pressure liquid chromatography) with CH₂Cl₂/EtOAc gradients improves resolution for complex mixtures .

In crystallographic studies, how does the heavy iodine atom affect data collection and structure refinement?

Advanced Research Question
The iodine atom’s high electron density causes:

  • Absorption Effects : Requires data correction (e.g., multi-scan or empirical absorption methods).
  • Anisotropic Displacement : Iodine’s thermal motion complicates refinement. Use SHELXL’s ISOR or SIMU restraints to model displacement parameters.

Despite challenges, the iodine’s strong anomalous scattering aids phasing in SAD/MAD experiments for related compounds .

What role does this compound play in prodrug development or targeted delivery systems?

Advanced Research Question
The iodoethoxy group enables:

  • Enzyme-Triggered Release : Iodine’s leaving-group ability facilitates hydrolysis by esterases or phosphatases, releasing active drugs (e.g., benzoic acid derivatives).
  • Bioconjugation : Attach targeting moieties (e.g., peptides) via iodine substitution for site-specific delivery.

Studies on chlorocarbonyl benzoates demonstrate enhanced cellular uptake when conjugated to folate receptors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.